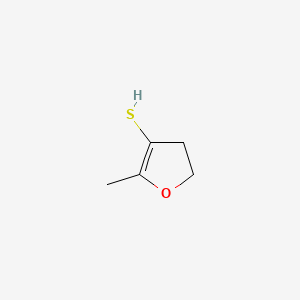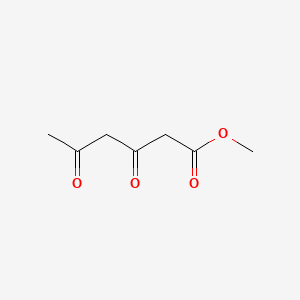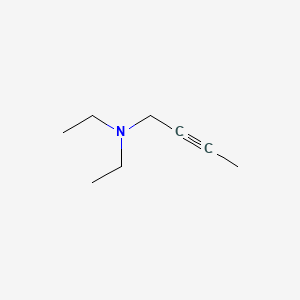
1,3-Benzodioxol-4-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-4-ol has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
Target of Action
1,3-Benzodioxol-4-ol, also known as BENZO[D][1,3]DIOXOL-4-OL, primarily targets the auxin receptor . Auxin receptors play a crucial role in plant growth and development, particularly in root growth . Additionally, it has been found to act as an inhibitor of cyclooxygenase (COX) enzymes , which are key enzymes in the biosynthesis of prostaglandins .
Mode of Action
The compound interacts with its targets, leading to significant changes. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . As a COX inhibitor, it competitively inhibits the COX enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound affects several biochemical pathways. In plants, it enhances root-related signaling responses, leading to increased root growth . In the context of COX inhibition, it impacts the biosynthesis of prostaglandins, which play important roles in various biological responses .
Result of Action
The action of this compound leads to molecular and cellular effects. In plants, it promotes root growth . In the context of COX inhibition, it reduces the production of prostaglandins, which can lead to anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
1,3-Benzodioxol-4-ol is known to interact with various enzymes and proteins. For instance, it has been found to inhibit cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are important for various biological responses .
Cellular Effects
This compound has shown to have effects on various types of cells. For instance, it has been found to exhibit cytotoxic activity against cervical carcinoma cells line (HeLa) at higher concentration ranges . It also showed potent activity against both COX1 and COX2 enzymes .
Molecular Mechanism
It is known that it inhibits the COX enzymes, which play a crucial role in the biosynthesis of prostaglandins . This inhibition could lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
It has been found to show cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of prostaglandins . It inhibits the COX enzymes, which play a crucial role in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-4-ol can be synthesized through several methods. One common approach involves the hydroxylation of 1,3-benzodioxole. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. Another method involves the demethylation of 1,3-benzodioxol-4-methoxybenzene using boron tribromide (BBr3) or aluminum chloride (AlCl3) as demethylating agents .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale hydroxylation of 1,3-benzodioxole. This process is optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated or nitrated benzodioxole derivatives.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxol-4-ol is unique compared to other benzodioxole derivatives due to the presence of the hydroxyl group at the fourth position. This functional group significantly influences its chemical reactivity and biological activity. Similar compounds include:
1,3-Benzodioxole: Lacks the hydroxyl group, resulting in different chemical and biological properties.
1,3-Benzodioxol-5-ol: Has the hydroxyl group at the fifth position, leading to variations in reactivity and applications.
Piperonal: An aldehyde derivative of benzodioxole, used in fragrance and flavor industries.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKRSVTUVLURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343020 | |
| Record name | 1,3-Benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69393-72-2 | |
| Record name | 1,3-Benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)













